5-Isothiocyanato-pentanoic acid methyl ester
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Overview
Description
5-Isothiocyanato-pentanoic acid methyl ester is an organic compound that belongs to the class of esters It features an isothiocyanate group attached to a pentanoic acid methyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanato-pentanoic acid methyl ester typically involves the reaction of pentanoic acid with methyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. . The reaction can be represented as follows:
Pentanoic acid+Methyl alcoholH2SO45-Isothiocyanato-pentanoic acid methyl ester+Water
Industrial Production Methods: Industrial production of esters, including this compound, often involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Isothiocyanato-pentanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming a variety of derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Isothiocyanato-pentanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-Isothiocyanato-pentanoic acid methyl ester exerts its effects involves the interaction of the isothiocyanate group with various molecular targets. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butyrate: Another ester with a similar structure but distinct properties and uses.
Sulforaphane: An isothiocyanate compound with potent biological activities
Properties
Molecular Formula |
C7H11NO2S |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
methyl 5-isothiocyanatopentanoate |
InChI |
InChI=1S/C7H11NO2S/c1-10-7(9)4-2-3-5-8-6-11/h2-5H2,1H3 |
InChI Key |
BGBDXFHLZAKXJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCN=C=S |
Origin of Product |
United States |
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